N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-Methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is an organic compound belonging to the benzofuran class. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a carboxamide group attached to the benzofuran ring, along with methoxy and dimethyl substituents. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoyl chloride with 3,5-dimethylbenzofuran in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-(2-Methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(2-Methoxyphenyl)-1-benzofuran-2-carboxamide: Lacks the dimethyl substituents, which may affect its chemical reactivity and biological activity.
3,5-Dimethyl-1-benzofuran-2-carboxamide: Lacks the methoxyphenyl group, which may influence its solubility and interaction with biological targets.
N-(2-Methoxyphenyl)-3,5-dimethylbenzamide: Lacks the benzofuran ring, which may alter its overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-8-9-15-13(10-11)12(2)17(22-15)18(20)19-14-6-4-5-7-16(14)21-3/h4-10H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOJBCIKVXXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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